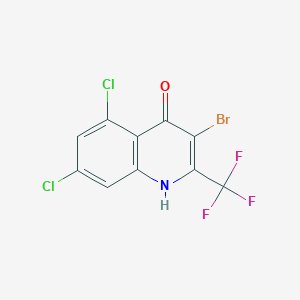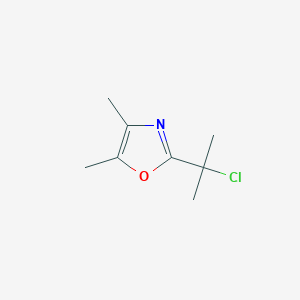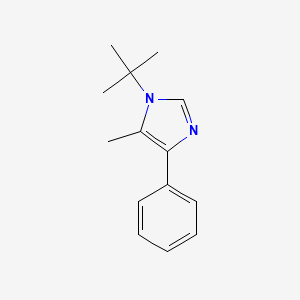
1-T-Butyl-5-methyl-4-phenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-T-Butyl-5-methyl-4-phenylimidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers unique chemical and physical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-T-Butyl-5-methyl-4-phenylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-T-Butyl-5-methyl-4-phenylimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-T-Butyl-5-methyl-4-phenylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-T-Butyl-5-methyl-4-phenylimidazole exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its substituents can interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
- 1-Tert-butyl-5-phenylimidazole
- 1-Methyl-4-phenylimidazole
- 1-Butyl-4-phenylimidazole
Uniqueness: 1-T-Butyl-5-methyl-4-phenylimidazole is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it particularly valuable in certain applications .
Properties
CAS No. |
61278-76-0 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-tert-butyl-5-methyl-4-phenylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11-13(12-8-6-5-7-9-12)15-10-16(11)14(2,3)4/h5-10H,1-4H3 |
InChI Key |
YOCMPFXUDVLXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


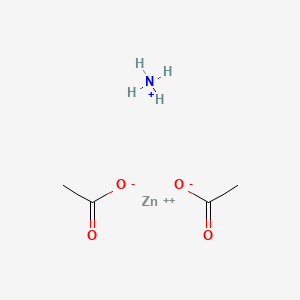

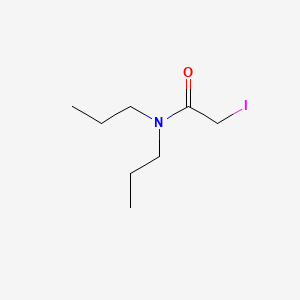
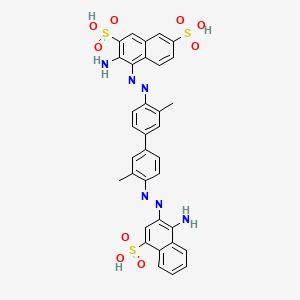
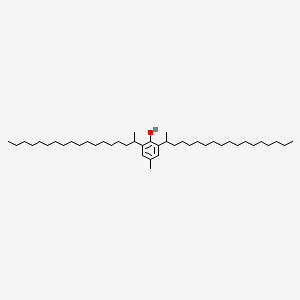
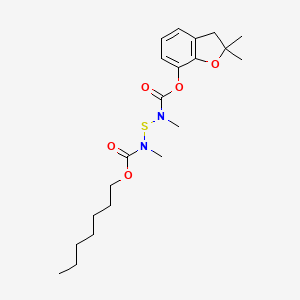

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
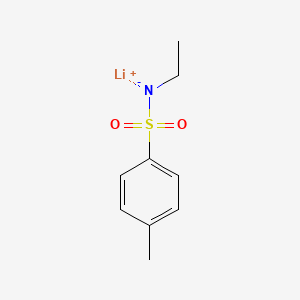
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
